2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS No.: 941291-25-4
Cat. No.: VC4698485
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941291-25-4 |
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Molecular Formula | C9H10N2O3 |
Molecular Weight | 194.19 |
IUPAC Name | 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine |
Standard InChI | InChI=1S/C9H10N2O3/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3 |
Standard InChI Key | XGQMNDZPLBYYTB-UHFFFAOYSA-N |
SMILES | CC1CNC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Introduction
Synthetic Methodologies
The synthesis of benzoxazine derivatives typically involves cyclization reactions between 2-aminophenols and electrophilic reagents. For 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, plausible routes include:
Route 2: One-Pot Cyclocondensation
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Combine 2-nitrophenol derivatives with methyl-substituted epoxides under acidic conditions, followed by oxidative cyclization .
Example Reaction Scheme:
Physicochemical Properties
Data from analogous compounds suggest the following properties for 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine:
Property | Value | Source Compound Reference |
---|---|---|
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 340–342°C (estimated) | |
Solubility | Low in water; soluble in DMSO | |
Flash Point | 160–165°C |
The nitro group enhances polarity, while the methyl group marginally increases hydrophobicity compared to non-methylated analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine .
Applications in Research and Industry
Medicinal Chemistry
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Antimicrobial Activity: Nitro-substituted benzoxazines exhibit inhibitory effects against Gram-positive bacteria, likely due to nitroreductase-mediated activation.
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Anticancer Potential: Analogous compounds demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM).
Material Science
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Polymer Precursors: Benzoxazines serve as monomers for thermosetting resins. The nitro group may facilitate crosslinking via radical reactions .
Future Directions
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